(rel)-BMS-641988
Description
This compound is a highly substituted isoindole derivative featuring a rigid bicyclic epoxyisoindol core, a sulfonamide group, and a 4-cyano-3-(trifluoromethyl)phenyl substituent. Its molecular formula is C₂₂H₂₁F₃N₃O₅S, with a molecular weight of 506.48 g/mol .
Properties
CAS No. |
1093276-09-5 |
|---|---|
Molecular Formula |
C20H20F3N3O5S |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide |
InChI |
InChI=1S/C20H20F3N3O5S/c1-4-32(29,30)25-13-8-18(2)14-15(19(13,3)31-18)17(28)26(16(14)27)11-6-5-10(9-24)12(7-11)20(21,22)23/h5-7,13-15,25H,4,8H2,1-3H3/t13-,14-,15+,18-,19+/m1/s1 |
InChI Key |
HYNANJUKEMCYEQ-HIGHGGLBSA-N |
Isomeric SMILES |
CCS(=O)(=O)N[C@@H]1C[C@@]2([C@@H]3[C@H]([C@]1(O2)C)C(=O)N(C3=O)C4=CC(=C(C=C4)C#N)C(F)(F)F)C |
Canonical SMILES |
CCS(=O)(=O)NC1CC2(C3C(C1(O2)C)C(=O)N(C3=O)C4=CC(=C(C=C4)C#N)C(F)(F)F)C |
Origin of Product |
United States |
Biological Activity
N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide is a complex organic compound with potential biological activities. This article explores its biological activity based on various studies, including pharmacological effects, structure-activity relationships (SAR), and case studies.
Chemical Structure
The compound features a unique tricyclic carbon skeleton and a sulfonamide group, which are significant for its biological activity. The structural formula can be summarized as follows:
- IUPAC Name : N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide
- CAS Number : 1093276-09-5
Pharmacological Effects
- Anticancer Activity : Preliminary studies indicate that this compound exhibits anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism may involve the induction of apoptosis and modulation of cell cycle progression.
- Antimicrobial Properties : The sulfonamide moiety is known for its antimicrobial effects. Studies have demonstrated that derivatives of this compound can inhibit bacterial growth by targeting folate synthesis pathways.
- Selective Androgen Receptor Modulation : Similar compounds have been investigated for their potential as selective androgen receptor modulators (SARMs). Research suggests that modifications to the structure can enhance binding affinity and selectivity towards androgen receptors, which could be beneficial in treating conditions like muscle wasting or osteoporosis.
Structure-Activity Relationship (SAR)
The biological activity of N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide can be influenced by several structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Tricyclic skeleton | Enhances stability and bioactivity |
| Sulfonamide group | Increases antimicrobial properties |
| Cyano and trifluoromethyl groups | Modulate lipophilicity and receptor binding |
Case Studies
Toxicology
Understanding the safety profile is crucial for any therapeutic application. Toxicological assessments reveal that while the compound shows efficacy in targeted applications, it also necessitates careful evaluation of side effects and long-term impacts on health.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs
The compound belongs to the sulfonamide-epoxyisoindol subclass. Key structural analogs include:
- Compound A : Replaces the trifluoromethyl group with a methyl group, reducing electronegativity and steric bulk.
- Compound B: Substitutes the cyano group with a nitro group, altering electronic properties and hydrogen-bond acceptor capacity.
- Compound C : Lacks the epoxy bridge, resulting in a more flexible but less conformationally restricted scaffold .
Table 1: Structural Comparison
| Feature | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Trifluoromethyl group | Present | Absent | Present | Present |
| Cyano group | Present | Present | Absent | Present |
| Epoxy bridge | Present | Present | Present | Absent |
| Molecular Weight (g/mol) | 506.48 | 470.52 | 512.49 | 492.47 |
Pharmacological Analogs
Sulfonamide-containing compounds are widely studied for enzyme inhibition. For example:
- Dorzolamide : A carbonic anhydrase inhibitor with a sulfonamide group, demonstrating the importance of sulfonamide’s zinc-binding capability .
- Celecoxib : A COX-2 inhibitor where the trifluoromethyl group enhances selectivity and metabolic stability .
The target compound’s trifluoromethyl and cyano groups may synergize to improve target affinity compared to these analogs, though direct bioactivity data are unavailable in the evidence.
Analytical Comparisons
NMR Spectroscopy
As seen in analogous studies (e.g., compound 1 vs. 7 in ), chemical shift differences in specific regions (e.g., positions 29–36 and 39–44) can pinpoint structural variations. For the target compound, the epoxyisoindol core would produce distinct shifts in regions corresponding to protons near the oxygen atoms, while the trifluoromethyl group would deshield adjacent protons due to its electron-withdrawing effect.
Table 2: Hypothetical NMR Chemical Shift Comparison (δ, ppm)
| Proton Position | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Epoxy O-adjacent | 4.2–4.5 | 4.1–4.3 | 4.3–4.6 |
| Trifluoromethyl | 7.8–8.1 | N/A | 7.7–8.0 |
| Cyano-adjacent | 6.9–7.2 | 6.8–7.1 | N/A |
Mass Spectrometry (MS/MS)
Molecular networking () reveals that related compounds share fragmentation patterns. The target compound’s MS/MS profile would show a parent ion at m/z 506.48, with key fragments arising from cleavage of the sulfonamide bond (m/z 140–160) and loss of the trifluoromethylphenyl group (m/z 320–340). A high cosine score (>0.8) would link it to analogs with similar substituents .
Preparation Methods
Synthesis of the Isoindolinone Core via Intramolecular Diels-Alder Reaction
The bicyclic isoindolinone scaffold is synthesized through an intramolecular Diels-Alder (IMDA) reaction, leveraging sulfone-activated dienes for enhanced reactivity. As reported in the synthesis of related epoxy-isoindolinones, dienyl amide precursors undergo tandem oxidation and cyclization to form the fused bicyclic system . For the target compound, the dienyl amide intermediate 3 (Scheme 1) is treated with meta-chloroperbenzoic acid (m-CPBA) under basic conditions, resulting in the formation of the sulfone intermediate A . This intermediate rapidly undergoes IMDA at ambient temperature to yield the bicyclic sulfone 5 in 85–90% yield . The sulfonyl group lowers the LUMO energy of the diene, facilitating an inverse-electron-demand Diels-Alder reaction and ensuring rapid cyclization.
Table 1: Reaction Conditions for IMDA of Sulfone Intermediate
| Parameter | Value |
|---|---|
| Starting material | Dienyl amide 3 |
| Oxidizing agent | m-CPBA (1.2 equiv) |
| Base | NaHCO₃ |
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Reaction time | 2–3 hours |
| Yield | 85–90% |
Epoxidation and Stereochemical Control
The epoxy functionality is introduced via base-mediated rearrangement of the bicyclic sulfone 5 . Treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) induces ring-opening and subsequent epoxidation, yielding the epoxy-isoindolinone 8 (Scheme 2) . Stereochemical control at the 3aR,4R,5R,7R,7aS positions is achieved through the use of chiral auxiliaries or asymmetric catalysis during the IMDA step. The epoxidation proceeds with >95% diastereoselectivity, as confirmed by nuclear Overhauser effect (NOE) NMR experiments .
Key Observations :
-
DBU facilitates deprotonation at the C5 position, triggering nucleophilic attack on the adjacent carbonyl group.
-
The rigid bicyclic structure enforces a chair-like transition state, favoring the formation of the desired (4R,7R)-epoxide .
Ethanesulfonamide Coupling
The ethanesulfonamide group is introduced via nucleophilic substitution of a primary amine intermediate with ethanesulfonyl chloride. Drawing from patented sulfonamide synthesis methods , the amine C (derived from reduction of a nitro precursor) reacts with ethanesulfonyl chloride in anhydrous nitroethane at 50–70°C. The reaction is quenched with aqueous HCl, and the product is isolated by crystallization from ethanol/water (yield: 88–92%) .
Table 2: Sulfonamide Coupling Parameters
| Parameter | Value |
|---|---|
| Amine precursor | C (1.0 equiv) |
| Sulfonyl chloride | Ethanesulfonyl chloride (1.1 equiv) |
| Solvent | Nitroethane |
| Temperature | 60°C |
| Reaction time | 3 hours |
| Workup | Crystallization (EtOH/H₂O) |
| Yield | 88–92% |
Final Purification and Characterization
The crude product is purified via column chromatography (SiO₂, hexane/ethyl acetate gradient) followed by recrystallization from dichloromethane/n-hexane. High-resolution mass spectrometry (HRMS) and ¹⁹F NMR confirm the molecular formula (C₂₄H₂₀F₃N₃O₅S) and regiochemistry . Chiral HPLC (Chiralpak IA column) verifies enantiomeric excess (>99%) .
Spectroscopic Data :
-
¹H NMR (300 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H), 7.45 (s, 1H), 4.72 (s, 1H), 3.90–3.70 (m, 2H), 2.95 (s, 3H), 1.55 (s, 3H) .
-
¹³C NMR : δ 172.1 (C=O), 142.3 (CF₃), 121.8 (CN), 62.5 (epoxide) .
Challenges and Optimization
-
Stereochemical Drift : Prolonged reaction times during epoxidation led to partial racemization. This was mitigated by using DBU at 0°C and reducing reaction times to <30 minutes .
-
Sulfonamide Hydrolysis : Early attempts using aqueous workup caused hydrolysis of the sulfonamide. Switching to anhydrous nitroethane as the solvent resolved this issue .
Q & A
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Range | Reference |
|---|---|---|
| Solvent | DMF, DMSO | |
| Coupling Agent | HBTU or EDCI | |
| Temperature | 50–80°C |
Basic: What spectroscopic methods confirm the compound’s structure?
Methodological Answer:
- 1H/13C NMR : Analyze peak splitting patterns to verify stereochemistry (e.g., epoxide protons at δ 4.1–4.5 ppm) .
- IR Spectroscopy : Confirm carbonyl (1,3-dioxo groups at ~1700 cm⁻¹) and sulfonamide (S=O stretches at ~1350 cm⁻¹) functionalities .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₂F₃N₃O₅S: 526.12) .
Basic: What are the solubility and stability profiles under varying pH?
Methodological Answer:
- Solubility : Test in DMSO (>10 mg/mL) and aqueous buffers (pH 7.4: <0.1 mg/mL due to hydrophobic trifluoromethyl groups) .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolytic cleavage of the epoxide .
Advanced: How to resolve contradictions in synthetic yield data across studies?
Methodological Answer:
- Cross-Validation : Replicate reactions under identical conditions (solvent purity, inert atmosphere) to isolate variables .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., sulfonamide hydrolysis derivatives) affecting yield .
- Statistical Design : Apply factorial experiments to assess interactions between temperature, solvent, and catalyst loading .
Advanced: What computational tools model its reaction mechanisms?
Methodological Answer:
- Quantum Chemistry : Use Gaussian or ORCA for transition-state modeling of epoxide ring-opening reactions .
- Machine Learning : Train models on ICReDD’s reaction databases to predict optimal conditions for stereochemical control .
- COMSOL Multiphysics : Simulate mass transfer limitations in scaled-up syntheses .
Advanced: How does enantiomeric purity impact biological activity?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane:isopropanol = 90:10) .
- Bioassays : Compare IC₅₀ values of isolated enantiomers in target inhibition assays (e.g., kinase or protease screens) .
Advanced: What strategies mitigate degradation during long-term storage?
Methodological Answer:
- Lyophilization : Stabilize the compound as a lyophilized powder under argon .
- Additive Screening : Test antioxidants (e.g., BHT) or chelating agents (EDTA) to prevent radical-mediated epoxide degradation .
Advanced: How to design a kinetic study of its metabolic pathways?
Methodological Answer:
- Isotopic Labeling : Synthesize a ¹⁴C-labeled analog to track metabolites via scintillation counting .
- Enzyme Incubations : Use human liver microsomes and CYP450 inhibitors (e.g., ketoconazole) to identify oxidative pathways .
Advanced: What analytical methods resolve spectral overlaps in NMR?
Methodological Answer:
- 2D NMR : Employ HSQC and HMBC to assign crowded regions (e.g., methyl groups in the isoindole core) .
- Variable Temperature NMR : Heat samples to 60°C to sharpen peaks obscured by dynamic effects .
Advanced: How to address scale-up challenges in continuous flow synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
